SM-102

Description

SM-102 is a small molecule inhibitor of heat shock protein 90 (Hsp90) that has been found to have anti-cancer properties. The current research on SM-102 has focused on its synthesis, mechanism of action, and potential uses in cancer treatment.

Properties

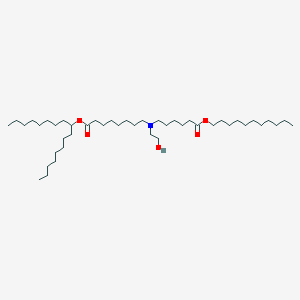

IUPAC Name |

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNVBNJYBVCBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336730 | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-47-6 | |

| Record name | SM-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ionizable Amino Lipid SM-102: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-102 is a novel ionizable amino lipid that has garnered significant attention for its critical role in the development of mRNA-based therapeutics and vaccines, most notably its use in the Moderna COVID-19 vaccine. Its unique pH-dependent charge characteristics are central to the efficient encapsulation and intracellular delivery of nucleic acid payloads. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, and applications of SM-102, with a focus on its use in lipid nanoparticle (LNP) formulations. Detailed experimental protocols for the preparation and characterization of SM-102-based LNPs are presented, along with a discussion of its mechanism of action in mediating endosomal escape.

Introduction

The advent of mRNA-based therapies has revolutionized the landscape of medicine, offering unprecedented speed and versatility in vaccine development and the treatment of various diseases. A key challenge in the clinical translation of these therapies has been the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and ionizable cationic lipids are a critical component of these formulations. SM-102 is a state-of-the-art ionizable lipid that has demonstrated exceptional efficacy in delivering mRNA to target cells. This guide serves as a comprehensive resource for researchers and developers working with SM-102.

SM-102: Core Properties and Identification

SM-102, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a synthetic ionizable amino lipid. Its unique structure allows it to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome, a crucial feature for its function.

Table 1: Physicochemical Properties of SM-102

| Property | Value | Reference |

| CAS Number | 2089251-47-6 | [1] |

| Molecular Formula | C44H87NO5 | [1][2] |

| Molecular Weight | 710.17 g/mol | [1] |

| pKa | 6.68 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.925 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in ethanol (B145695) and chloroform | [4] |

Role in Lipid Nanoparticle (LNP) Formulations

SM-102 is a key component in LNP formulations designed for nucleic acid delivery. These LNPs typically consist of four main components:

-

Ionizable Cationic Lipid (SM-102): Facilitates the encapsulation of negatively charged mRNA and mediates its release into the cytoplasm.

-

Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) provides structural integrity to the nanoparticle.

-

Cholesterol: Also contributes to the stability and structure of the LNP.

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing immunogenicity.

A widely used molar ratio for formulating SM-102 based LNPs for mRNA delivery is SM-102:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5 [5].

Mechanism of Action: Cellular Uptake and Endosomal Escape

The effective delivery of mRNA to the cytoplasm is the primary function of SM-102-containing LNPs. This is achieved through a multi-step process involving cellular uptake and subsequent escape from the endosomal pathway.

Caption: Cellular uptake and endosomal escape pathway of SM-102 LNPs.

At physiological pH, the SM-102 component of the LNP is largely neutral, which minimizes interactions with the negatively charged cell membrane and reduces toxicity[6]. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes[2]. The endosomal compartments have a progressively lower internal pH. As the pH drops, the tertiary amine of SM-102 becomes protonated, leading to a net positive charge on the lipid[6]. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA into the cytoplasm, where it can be translated into protein[6].

Experimental Protocols

Preparation of SM-102 Lipid Nanoparticles

The following protocol describes a general method for the preparation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing technique.

Caption: General workflow for the preparation of SM-102 lipid nanoparticles.

Materials:

-

SM-102

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Ethanol, 200 proof

-

mRNA of interest

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol will depend on the specific microfluidic system and desired particle characteristics.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA to the desired concentration in the citrate buffer. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous buffer solution into the aqueous phase inlet.

-

Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

-

Initiate the mixing process and collect the resulting LNP dispersion.

-

-

Purification:

-

Transfer the collected LNP dispersion to a pre-hydrated dialysis cassette.

-

Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Sterile Filtration and Storage:

-

After dialysis, recover the LNP suspension and pass it through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C.

-

Characterization of SM-102 Lipid Nanoparticles

Table 2: Key Characterization Techniques for SM-102 LNPs

| Parameter | Method | Description |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the LNPs. A low PDI value (<0.2) indicates a monodisperse population. |

| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the LNPs. The zeta potential will vary with the pH of the suspending medium. |

| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye-based assay that quantifies the amount of mRNA encapsulated within the LNPs compared to the total amount of mRNA used in the formulation. |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the size, shape, and internal structure of the LNPs. |

Safety and Toxicology

SM-102, when formulated in LNPs for vaccine use, has been demonstrated to be safe for human administration. The safety data sheets that indicate hazards for SM-102 often refer to the lipid being dissolved in a hazardous solvent, such as chloroform, for research purposes and not the pure lipid itself. Regulatory agencies have thoroughly reviewed the safety profile of SM-102 in the context of its use in vaccines.

Conclusion

SM-102 has proven to be a highly effective ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its pH-responsive nature is key to its ability to safely and efficiently transport its nucleic acid cargo into the cytoplasm of target cells. The detailed protocols and characterization methods provided in this guide are intended to support researchers and developers in the continued exploration and application of this important delivery vehicle for a wide range of therapeutic and prophylactic applications. The ongoing research into the structure-activity relationships of ionizable lipids promises to yield even more advanced delivery systems in the future.

References

- 1. insidetx.com [insidetx.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SM-102 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Guide to the Mechanism of Action of SM-102 in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-102 has emerged as a critical component in the clinical success of mRNA-based therapeutics, most notably as a key ingredient in the Moderna COVID-19 vaccine.[1] This synthetic ionizable amino lipid is integral to the formation of lipid nanoparticles (LNPs) that encapsulate and deliver delicate mRNA molecules into target cells.[1] The efficacy of SM-102 lies in its finely tuned chemical properties, particularly its pKa, which orchestrates the complex process of mRNA protection, cellular uptake, and crucial endosomal escape. This guide provides a detailed examination of the mechanism of action of SM-102, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Role of SM-102 in LNP-mRNA Formulations

The delivery of messenger RNA (mRNA) presents a significant challenge due to its inherent instability and negative charge, which hinders its passage across cellular membranes. Lipid nanoparticles (LNPs) have proven to be a highly effective solution, acting as a protective vehicle for mRNA.[2] SM-102 is a state-of-the-art ionizable lipid that is a cornerstone of modern LNP formulations.[3]

At a physiological pH of 7.4, SM-102 is nearly neutral, which is advantageous for minimizing interactions with blood components and reducing toxicity.[3][4] However, in the acidic environment required for LNP formulation, the tertiary amine group of SM-102 becomes protonated (positively charged).[3][5] This positive charge allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, facilitating high-efficiency encapsulation.[5][6]

A typical SM-102 LNP formulation is a four-component system:

-

Ionizable Lipid (SM-102): Essential for mRNA encapsulation and endosomal escape.

-

Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[7]

-

Cholesterol: Modulates the fluidity and stability of the lipid bilayer.[7]

-

PEGylated Lipid (e.g., DMG-PEG2000): Forms a hydrophilic layer on the LNP surface, preventing aggregation and shielding it from the immune system, thereby increasing circulation time.[7][8]

Quantitative Data on SM-102 and LNP Characteristics

The precise formulation and resulting physicochemical properties of SM-102 LNPs are critical to their function. The following tables summarize key quantitative data.

| Parameter | Value | Significance | Reference |

| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | IUPAC designation for SM-102. | [3][4] |

| Molecular Weight | 710.2 g/mol | Influences lipid packing and formulation ratios. | [3][9] |

| pKa | 6.68 | Crucial for the pH-responsive charge switch that enables both mRNA encapsulation and endosomal escape. | [10][11][12] |

| Physical Form | Colorless oil | Relevant for handling and formulation processes. | [3] |

| Table 1: Physicochemical Properties of SM-102 |

| LNP Component | Molar Ratio (%) | Function | Reference |

| SM-102 | 50 | mRNA encapsulation, endosomal escape | [8][13] |

| DSPC | 10 | Structural integrity | [8][13] |

| Cholesterol | 38.5 | Nanoparticle stability | [8][13] |

| DMG-PEG2000 | 1.5 | Stability, shielding | [8][13] |

| Table 2: Molar Composition of a Typical SM-102 LNP Formulation (e.g., Moderna's mRNA-1273) |

| Parameter | Typical Value | Significance | Reference |

| Particle Size (Diameter) | ~75 - 90 nm | Influences cellular uptake and biodistribution. | [14] |

| Encapsulation Efficiency | > 95% | High encapsulation protects mRNA from degradation and ensures efficient delivery. | [14] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of nanoparticles, which is important for consistent performance. | [15] |

| Table 3: Key Performance Characteristics of SM-102 LNPs |

Mechanism of Action: From Injection to Protein Expression

The journey of an SM-102 encapsulated mRNA molecule from administration to the production of a therapeutic protein involves several key steps.

LNP Formulation and mRNA Encapsulation

The process begins by mixing an ethanol (B145695) phase containing the dissolved lipids (SM-102, DSPC, cholesterol, and PEG-lipid) with an acidic aqueous phase (e.g., citrate (B86180) buffer) containing the mRNA.[8][15] The drop in pH protonates the SM-102, giving it a positive charge. This allows it to complex with the negatively charged mRNA, initiating the self-assembly of the LNP structure and effectively encapsulating the mRNA payload.[5]

Cellular Uptake via Endocytosis

Once administered, the LNPs circulate in the body. The PEGylated lipid layer helps to prevent opsonization and clearance by the immune system.[2] The nanoparticles are then taken up by cells, primarily through a process called receptor-mediated endocytosis.[1]

The Critical Step: Endosomal Escape

Following endocytosis, the LNP is enclosed within an endosome.[16] This is where the unique properties of SM-102 are most critical. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0).[] This acidic environment protonates the SM-102 molecules within the LNP.[3][18]

The now positively charged SM-102 interacts with negatively charged anionic phospholipids (B1166683) in the endosomal membrane.[19] This interaction is thought to induce a structural change in the lipid arrangement, from a bilayer to a non-bilayer, inverted hexagonal (HII) phase.[3][16] This phase transition disrupts the integrity of the endosomal membrane, allowing the mRNA to be released from the endosome into the cell's cytoplasm.[3][18][19] This process is often referred to as the "proton sponge effect" or membrane fusion.[4]

mRNA Translation and SM-102 Metabolism

Once in the cytoplasm, the mRNA is free to engage with the cell's ribosomes, which translate the genetic code into the desired protein (e.g., a viral antigen or a therapeutic enzyme). Concurrently, the SM-102 lipid is metabolized through ester hydrolysis, and its components are cleared from the body.[3]

Visualizing the Mechanism and Workflows

Diagrams of Key Processes

Caption: Overall mechanism of SM-102 LNP-mediated mRNA delivery.

Caption: Detailed mechanism of SM-102-mediated endosomal escape.

Caption: Standard experimental workflow for LNP formulation and evaluation.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol outlines a standard method for producing SM-102 LNPs.

-

Preparation of Solutions:

-

Lipid Phase: Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8] The final total lipid concentration is typically in the range of 10-25 mg/mL.

-

Aqueous Phase: Dissolve the mRNA transcript in an acidic buffer, such as 50 mM citrate buffer, pH 4.0. The mRNA concentration will depend on the desired final concentration and lipid-to-mRNA ratio.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems).

-

Set the flow rates to achieve a desired aqueous-to-organic flow rate ratio, typically 3:1.[20]

-

Initiate pumping. The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.

-

-

Purification:

-

The collected LNP solution contains ethanol and unencapsulated mRNA, which must be removed.

-

Dialyze the LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[15] This process removes the ethanol and exchanges the external buffer.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]

-

Characterization of LNPs

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP solution in PBS.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer).

-

The instrument measures the hydrodynamic diameter of the nanoparticles and calculates the PDI, an indicator of the size distribution's uniformity.

-

-

mRNA Encapsulation Efficiency:

-

This is typically determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.[15]

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The fluorescence before lysis represents unencapsulated ("free") mRNA.

-

The fluorescence after lysis represents the total mRNA (encapsulated + free).

-

Calculate the encapsulation efficiency (EE) using the formula:

-

EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

-

-

Conclusion

SM-102 is a highly engineered ionizable lipid that has been pivotal in the successful clinical translation of mRNA therapies. Its precisely tuned pKa allows it to remain neutral in circulation, minimizing toxicity, while becoming positively charged in response to the acidic environments of LNP formulation and endosomal maturation. This pH-responsive behavior is the key to its dual function: efficiently encapsulating mRNA and, crucially, facilitating its escape from the endosome into the cytoplasm. A thorough understanding of this mechanism, supported by robust quantitative characterization and standardized protocols, is essential for the continued development and optimization of next-generation mRNA delivery systems.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. fsipp.org [fsipp.org]

- 3. What is SM-102? | BroadPharm [broadpharm.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Say Goodbye to Traditional Flu Vaccines! SM-102 Powers a New Generation of mRNA Immune Solutions - Drug Delivery [ebclink.com]

- 6. youtube.com [youtube.com]

- 7. coronavirus.medium.com [coronavirus.medium.com]

- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. insidetx.com [insidetx.com]

- 16. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmaexcipients.com [pharmaexcipients.com]

The Pivotal Role of SM-102's pKa in Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the pKa of the ionizable lipid SM-102 and its function in facilitating endosomal escape, a crucial step for the successful delivery of mRNA therapeutics. As a key component of lipid nanoparticles (LNPs), SM-102's unique physicochemical properties are central to the efficacy of mRNA-based vaccines and therapies, including the Moderna COVID-19 vaccine.

Introduction: The Endosomal Escape Bottleneck

The delivery of messenger RNA (mRNA) into the cytoplasm of target cells is a primary challenge in the development of nucleic acid therapeutics. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, effectively protecting the mRNA cargo and facilitating its cellular uptake, they face a significant intracellular barrier: the endosome. Following endocytosis, LNPs are sequestered within these membrane-bound organelles. For the mRNA to be translated into a therapeutic protein, it must first escape the endosome and enter the cytoplasm. Failure to do so results in the degradation of the mRNA in the lysosomal pathway, rendering the therapeutic ineffective. This process, known as endosomal escape, is a major bottleneck in LNP-mediated delivery.[1][2]

Ionizable lipids, such as SM-102, are instrumental in overcoming this hurdle. Their ability to change their ionization state in response to the acidic environment of the endosome is the key to unlocking the therapeutic potential of the encapsulated mRNA.

SM-102 and the Significance of its pKa

SM-102 is a synthetic ionizable cationic lipid that is a critical component of LNPs used for mRNA delivery.[3][4] Its structure features a tertiary amine headgroup, which is susceptible to protonation, and hydrophobic tails that contribute to the lipid's overall structure and function within the LNP.

The acid dissociation constant (pKa) of an ionizable lipid is the pH at which the lipid is 50% ionized. For SM-102, the pKa is approximately 6.68 .[5][6][7][8][9] This specific pKa value is not arbitrary; it is finely tuned to orchestrate the dual requirements of LNP formulation and intracellular mRNA release.

At a neutral physiological pH of around 7.4, which is the environment LNPs encounter in the bloodstream, the tertiary amine of SM-102 is largely deprotonated and thus carries a neutral charge.[9][10] This is advantageous as it minimizes non-specific interactions with negatively charged biological membranes and proteins, reducing potential toxicity and improving the LNP's circulation time.[2]

However, upon internalization into the endosome, the pH begins to drop, typically ranging from 6.5 down to 5.5 and lower as the endosome matures.[10] As the endosomal pH drops below the pKa of SM-102, its tertiary amine group becomes protonated, leading to a net positive charge. This charge switch is the trigger for endosomal escape.

The Mechanism of SM-102-Mediated Endosomal Escape

The protonation of SM-102 in the acidic endosome initiates a cascade of events that culminates in the release of the mRNA cargo into the cytoplasm. The proposed mechanism involves the following key steps:

-

Protonation and Charge Reversal: As the endosome acidifies, the SM-102 molecules within the LNP become positively charged.[10][11][12]

-

Interaction with Endosomal Membrane: The now cationic SM-102 lipids can interact electrostatically with the negatively charged anionic lipids present in the endosomal membrane.[1]

-

Membrane Destabilization and Fusion: This interaction is believed to induce a structural rearrangement of the lipid bilayer of the endosome. The cone-like shape of the protonated SM-102 can promote the formation of non-bilayer lipid phases, such as the hexagonal HII phase, which destabilizes the endosomal membrane.[1] This can lead to the formation of pores or the fusion of the LNP with the endosomal membrane.

-

mRNA Release: The disruption of the endosomal membrane integrity allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery.

This pH-dependent mechanism ensures that the mRNA is released in the correct cellular compartment, maximizing its therapeutic effect while minimizing off-target effects and toxicity.

Caption: Figure 1. Mechanism of SM-102 Mediated Endosomal Escape.

Data Presentation: pKa and Transfection Efficiency

The optimal pKa for ionizable lipids is a critical parameter for balancing safety and efficacy. A pKa that is too high can lead to toxicity due to a positive charge at physiological pH, while a pKa that is too low will result in inefficient protonation in the endosome and poor endosomal escape. The optimal range for the apparent pKa of LNPs for in vivo RNA delivery is generally considered to be between 6 and 7.[2]

The following table summarizes the pKa values of several key ionizable lipids and their reported in vivo efficacy, highlighting the importance of this parameter.

| Ionizable Lipid | Apparent pKa | In Vivo Efficacy (Relative) | Reference |

| SM-102 | 6.68 | High | [5][6][7][8][9] |

| ALC-0315 | ~6.09 | High | [13] |

| DLin-MC3-DMA | 6.44 | High | [6][14] |

| DLin-KC2-DMA | ~6.7 | Moderate-High | [6] |

| DODAP | ~6.8 | Moderate | [7] |

Note: In vivo efficacy can be influenced by various factors beyond pKa, including the specific formulation, animal model, and route of administration.

Experimental Protocols

Determination of LNP pKa using the TNS Assay

The 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) assay is a common method for determining the apparent pKa of lipid nanoparticles. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the hydrophobic regions of LNPs. As the pH of the LNP suspension is lowered, the ionizable lipids become protonated, creating a more charged and hydrophilic surface, which leads to a decrease in TNS fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Materials:

-

Lipid nanoparticle (LNP) suspension

-

TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) stock solution in DMSO

-

A series of buffers with a range of pH values (e.g., from pH 3 to 10)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of buffers with finely incremented pH values covering the expected pKa range of the LNP.

-

Dilute the LNP suspension to a suitable concentration in each of the different pH buffers.

-

Add a small volume of the TNS stock solution to each well containing the LNP-buffer mixture.

-

Incubate the plate at room temperature for a short period to allow for equilibration.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 445 nm.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at which the fluorescence is halfway between the maximum and minimum fluorescence.

Caption: Figure 2. TNS Assay Workflow for LNP pKa Determination.

Assessment of Endosomal Escape using the Galectin-8 Assay

The Galectin-8 (Gal8) recruitment assay is a powerful tool for visualizing and quantifying endosomal damage. Galectin-8 is a cytosolic protein that has a high affinity for β-galactosides, which are normally present on the inner leaflet of the endosomal membrane and thus shielded from the cytosol. When the endosomal membrane is ruptured, these glycans become exposed, and fluorescently tagged Galectin-8 (e.g., Gal8-GFP) is recruited to the site of damage, forming distinct puncta that can be visualized by fluorescence microscopy. The number and intensity of these puncta correlate with the extent of endosomal escape.[12][15]

Materials:

-

Cells stably expressing a fluorescently tagged Galectin-8 (e.g., HeLa-Gal8-GFP)

-

LNP-mRNA formulations to be tested

-

Control treatments (e.g., a known endosome-disrupting agent like chloroquine (B1663885) as a positive control, and untreated cells as a negative control)

-

Fluorescence microscope with live-cell imaging capabilities

-

Image analysis software

Procedure:

-

Seed the Galectin-8 expressing cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Treat the cells with the LNP-mRNA formulations at the desired concentrations. Include positive and negative controls.

-

Image the cells at various time points using a fluorescence microscope. Capture images in both the fluorescent channel for Galectin-8 and a brightfield or phase-contrast channel for cell morphology.

-

Quantify the formation of Galectin-8 puncta using image analysis software. This can be done by counting the number of puncta per cell or measuring the total fluorescence intensity of the puncta.

-

Compare the level of Galectin-8 recruitment between the different LNP formulations and the controls to assess their relative endosomal escape efficiency.

Caption: Figure 3. Galectin-8 Assay for Endosomal Escape.

Measurement of Transfection Efficiency using a Luciferase Reporter Assay

To correlate the physicochemical properties of LNPs with their biological activity, a reporter gene assay, such as a luciferase assay, is commonly employed. This assay measures the amount of functional protein produced from the delivered mRNA, providing a quantitative measure of overall delivery and expression efficiency.

Materials:

-

Cells suitable for transfection (e.g., HEK293T, HeLa)

-

LNP formulations encapsulating luciferase mRNA

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the LNP-luciferase mRNA formulations.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.

-

Lyse the cells to release the expressed luciferase enzyme.

-

Add the luciferase assay reagent, which contains the substrate luciferin.

-

Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of active luciferase, and thus to the transfection efficiency.[1][5][9][16][17]

Conclusion

The pKa of the ionizable lipid SM-102 is a master switch that governs the successful delivery of mRNA therapeutics. Its carefully selected value of approximately 6.68 ensures LNP stability in circulation while enabling a pH-triggered endosomal escape mechanism. Understanding the intricate relationship between pKa, endosomal escape, and transfection efficiency is paramount for the rational design of next-generation lipid nanoparticles with improved safety and efficacy. The experimental protocols outlined in this guide provide a framework for researchers to characterize these critical parameters and advance the development of innovative mRNA-based medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 6. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Role of Ionizable Lipids in LNP Formulations

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are the cornerstone of modern lipid nanoparticle (LNP) technology, serving as the key enabler for the clinical translation of nucleic acid therapeutics, including mRNA vaccines and siRNA drugs.[1][2][3] Their unique pH-sensitive nature is critical for efficiently encapsulating, protecting, and delivering nucleic acid payloads into the cytoplasm of target cells.[3][4][] This guide provides a comprehensive technical overview of the function of ionizable lipids, detailed experimental protocols, and comparative data for prominent examples.

The Core Function: A pH-Dependent Mechanism of Action

The primary role of an ionizable lipid is to remain relatively neutral at physiological pH (~7.4) and become positively charged in acidic environments.[4][6] This "pKa switch" governs the entire delivery process, from formulation to intracellular release.[7]

-

During Formulation (Acidic pH ~4.0): In an acidic buffer, the ionizable lipid's amine headgroup is protonated, resulting in a positive charge.[7] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA), driving high-efficiency encapsulation into the LNP core.[4][7]

-

In Systemic Circulation (Physiological pH ~7.4): Once in the bloodstream, the pH is higher than the lipid's pKa. The ionizable lipid becomes deprotonated and largely neutral.[4][7] This neutrality is crucial for reducing rapid clearance by immune cells and minimizing toxicity associated with persistently cationic particles.[4][8]

-

Cellular Uptake and Endosomal Escape (Acidic pH ~5.0-6.5): LNPs are taken up by cells via endocytosis.[1][6] As the endosome matures and acidifies, the internal pH drops below the ionizable lipid's pKa.[4][7] The lipid again becomes protonated and positively charged. This charge allows it to interact with negatively charged anionic lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane.[4][7][9] This interaction disrupts the endosomal membrane, leading to the formation of non-bilayer, hexagonal (HII) phase structures that facilitate the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.[4][9]

Caption: pH-dependent mechanism of ionizable lipids in LNP-mediated nucleic acid delivery.

Key Ionizable Lipids and Comparative Data

The efficacy of an LNP formulation is heavily influenced by the choice of ionizable lipid. Lipids like DLin-MC3-DMA, SM-102, and ALC-0315 have been pivotal in clinically approved therapeutics. Their apparent pKa is a critical quality attribute, directly impacting in vivo performance.[7][9] An optimal pKa is generally considered to be between 6.2 and 6.5 for maximizing hepatic gene silencing.[7][10]

| Ionizable Lipid | Apparent pKa | Key Application(s) | Molar Ratio (Lipid:DSPC:Chol:PEG) | Reference |

| DLin-MC3-DMA | 6.44 | Onpattro® (siRNA therapeutic) | 50 : 10 : 38.5 : 1.5 | [7][10] |

| SM-102 | 6.68 | Spikevax® (Moderna COVID-19 Vaccine) | 50 : 10 : 38.5 : 1.5 | [11][12] |

| ALC-0315 | 6.09 | Comirnaty® (Pfizer-BioNTech COVID-19 Vaccine) | 46.3 : 9.4 : 42.7 : 1.6 | [13][14] |

Note: Molar ratios can be adjusted to optimize LNP properties for specific applications.[13]

Experimental Protocols

Detailed and reproducible protocols are essential for developing and characterizing LNP formulations.

This protocol describes the standard preparation of mRNA-LNPs using a microfluidic mixing device, adapted for a formulation containing an ionizable lipid like SM-102.[15]

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve the ionizable lipid (e.g., SM-102), DSPC, cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to prepare individual stock solutions (e.g., 10 mg/mL).[12] Note: Cholesterol may require warming to fully dissolve.[13]

-

Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Chol:DMG-PEG 2000).[12]

-

Vortex thoroughly to ensure a clear, homogenous mixture.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA payload to the desired concentration (e.g., 0.1 - 0.2 mg/mL) in an acidic aqueous buffer, typically 25-50 mM sodium citrate (B86180) or acetate, pH 4.0.[15][16]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.

-

Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (aqueous:organic).[16] The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[15]

-

-

Purification and Buffer Exchange:

-

Sterilization and Storage:

Caption: General experimental workflow for LNP formulation using microfluidic mixing.

A. Particle Size and Polydispersity Index (PDI) Measurement

-

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the heterogeneity of the sample (PDI).

-

Protocol:

B. mRNA Encapsulation Efficiency (EE) Quantification

-

Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used. The fluorescence is measured before and after lysing the LNPs with a surfactant, which exposes the encapsulated mRNA.

-

Protocol:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set of samples, add a surfactant (e.g., 0.2-1% Triton X-100) to lyse the LNPs and measure total mRNA.[15][19]

-

To both sets, add the RiboGreen reagent according to the manufacturer's protocol.

-

Measure fluorescence (excitation ~480 nm, emission ~520 nm).

-

Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.[19]

-

C. Apparent pKa Determination using TNS Assay

-

Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluoresces when it associates with the positively charged surface of the LNP membrane at low pH. As the pH is titrated upwards, the ionizable lipid becomes neutral, TNS dissociates, and fluorescence decreases. The apparent pKa is the pH at which 50% of the maximal fluorescence is observed.[20][21]

-

Protocol:

-

Prepare a series of buffers with a range of pH values (e.g., pH 3.5 to 9.0).[22]

-

In a 96-well plate, mix the LNP sample and TNS solution in each of the different pH buffers.[22]

-

Incubate briefly.

-

Measure fluorescence using a plate reader (excitation ~321 nm, emission ~447 nm).[20][22]

-

Plot fluorescence intensity against pH and fit the data to a sigmoidal curve. The pH value at the inflection point (half-maximal fluorescence) is the apparent pKa.[23]

-

Caption: Logical workflow for the physicochemical characterization of LNPs.

Conclusion

Ionizable lipids are a highly engineered and indispensable component of LNP-based nucleic acid delivery systems.[1] Their pH-responsive charge is the master switch that enables efficient drug loading, stability in circulation, and, most critically, endosomal escape for cytosolic delivery.[4][7] The careful selection and characterization of these lipids, guided by robust experimental protocols, are paramount to the design and development of safe and effective next-generation genetic medicines.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]

- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SM-102 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 19. sciex.com [sciex.com]

- 20. caymanchem.com [caymanchem.com]

- 21. ozbiosciences.com [ozbiosciences.com]

- 22. dovepress.com [dovepress.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-102 is a synthetic, ionizable cationic lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide provides a comprehensive overview of the physicochemical properties of SM-102, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Core Physicochemical Properties of SM-102

The fundamental characteristics of SM-102 are pivotal to its function in LNP-based drug delivery systems. A summary of these properties is presented below.

| Property | Value | Reference |

| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [1] |

| Synonyms | Lipid H, LNP-102 | |

| CAS Number | 2089251-47-6 | [2] |

| Molecular Formula | C₄₄H₈₇NO₅ | [2][3] |

| Molecular Weight | 710.17 g/mol | [3] |

| pKa | ~6.68 - 6.75 | [4] |

| Appearance | Colorless to yellowish oil | [1] |

Solubility Profile

The solubility of SM-102 is a critical parameter for the preparation of the lipid stock solutions used in LNP formulation.

| Solvent | Solubility | Reference |

| Ethanol (B145695) | ≥ 100 mg/mL | [3][5] |

| Chloroform | 100 mg/mL | [2] |

| DMSO | 100 mg/mL (requires sonication) | [3][5] |

| Water | Insoluble | [5] |

| Methanol | Soluble | [6] |

| Acetone | Soluble | [6] |

Lipid Nanoparticle (LNP) Formulation and Characterization

SM-102 is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

Typical LNP Formulation Ratios

A common molar ratio for SM-102 based LNPs is:

| Component | Molar Ratio (%) |

| SM-102 | 50 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 |

| Cholesterol | 38.5 |

| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5 |

Physicochemical Characteristics of SM-102 LNPs

The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo performance.

| Parameter | Typical Value | Reference |

| Particle Size (Z-average) | 70 - 100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| mRNA Encapsulation Efficiency | > 90% | |

| Zeta Potential (at neutral pH) | Near-neutral | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of SM-102 and SM-102 containing LNPs.

Synthesis of SM-102 (General Overview)

Due to the proprietary nature of SM-102, a detailed, step-by-step synthesis protocol is not publicly available. However, the general synthesis route involves a multi-step process culminating in an alkylation reaction.[10][11]

Caption: Generalized workflow for the synthesis of SM-102 lipid.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of uniform LNPs.

Caption: Workflow for formulating SM-102 LNPs using a microfluidic device.

Protocol:

-

Prepare Lipid Stock Solution: Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).[8]

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

-

Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid solution and the mRNA solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).

-

Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]

-

Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs.

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Protocol:

-

Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.

-

Sample Preparation: Dilute the LNP formulation in each buffer to a constant lipid concentration.

-

TNS Addition: Add a stock solution of TNS (in a solvent like DMSO) to each of the LNP-buffer solutions.

-

Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[12]

Measurement of Particle Size and Polydispersity Index (PDI) by DLS

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of LNPs.

Protocol:

-

Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

-

Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used to determine the percentage of mRNA encapsulated within the LNPs.

Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

Protocol:

-

Sample Preparation: Prepare two sets of diluted LNP samples. One set is left intact to measure the amount of unencapsulated ("free") mRNA. The second set is treated with a surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing for the measurement of the total mRNA amount.

-

RiboGreen Addition: Add the RiboGreen reagent to both sets of samples.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of around 520 nm.

-

Quantification: Use a standard curve of known mRNA concentrations to determine the amount of free and total mRNA.

-

Calculation: The encapsulation efficiency is calculated as: EE (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100.

Mechanism of Action: Endosomal Escape

The ability of SM-102 to facilitate the escape of mRNA from the endosome is a key determinant of its effectiveness.

Caption: Proposed mechanism of endosomal escape for SM-102 containing LNPs.

At the physiological pH of the bloodstream (around 7.4), the tertiary amine of SM-102 is largely deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The tertiary amine of SM-102, with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a net positive charge on the lipid.[10] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm.[1][13]

Advanced Characterization Techniques

For a more in-depth understanding of SM-102 LNP structure and behavior, advanced analytical methods can be employed.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on their morphology, size distribution, and internal structure.[14][15]

Protocol Overview:

-

A small aliquot of the LNP suspension is applied to a TEM grid.

-

The grid is blotted to create a thin film of the suspension.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[14]

Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal properties and phase behavior of the lipids within the LNP structure.[16][17]

Protocol Overview:

-

A small amount of the LNP sample is placed in a DSC pan.

-

The sample is subjected to a controlled temperature program (heating and cooling cycles).

-

The heat flow to or from the sample is measured as a function of temperature, revealing phase transitions of the lipid components.[16][18]

In Vitro and In Vivo Performance Assessment

In Vitro Transfection Efficiency

The ability of SM-102 LNPs to deliver functional mRNA to cells is assessed in vitro using reporter gene expression assays.

Protocol Overview:

-

Cells are seeded in a multi-well plate.

-

The cells are treated with SM-102 LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

After a suitable incubation period, the expression of the reporter protein is quantified using an appropriate assay (e.g., luminescence measurement for luciferase).[4][19]

In Vivo Biodistribution

The biodistribution of SM-102 LNPs can be evaluated in animal models using in vivo imaging systems.[19][20]

Protocol Overview:

-

SM-102 LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[4][21]

-

At various time points post-administration, the animals are anesthetized, and the reporter protein substrate (e.g., D-luciferin) is administered.

-

Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to visualize the location and intensity of protein expression.[7][20]

-

For more detailed analysis, organs can be harvested for ex vivo imaging.[20]

Conclusion

SM-102 is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of SM-102 and its LNP formulations, which is essential for the development of safe and effective nucleic acid delivery systems. Further research into the structure-activity relationships of ionizable lipids like SM-102 will continue to drive innovation in the field of nanomedicine.

References

- 1. What is SM-102? | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. rsc.org [rsc.org]

- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. insidetx.com [insidetx.com]

- 9. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]

- 10. SM-102 - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 16. photophysics.com [photophysics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 21. benchchem.com [benchchem.com]

The Structure-Activity Relationship of SM-102: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Ionizable Lipid in mRNA Delivery

SM-102, a key ionizable amino lipid, has become a cornerstone of lipid nanoparticle (LNP) technology, most notably for its role in the Moderna COVID-19 vaccine.[1] Its success has spurred significant interest in understanding the intricate relationship between its chemical structure and its function in mediating potent mRNA delivery. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) governing SM-102 and similar ionizable lipids, offering valuable insights for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

The Critical Role of SM-102 in Lipid Nanoparticles

SM-102 is a synthetic, ionizable cationic lipid that is a critical component of LNPs designed to encapsulate and deliver mRNA.[1] LNPs are typically composed of four main components: an ionizable lipid (like SM-102), a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[2] The ionizable lipid is central to the LNP's function, playing a pivotal role in mRNA encapsulation, endosomal escape, and ultimate delivery to the cytoplasm.

At a low pH during formulation, the tertiary amine headgroup of SM-102 becomes protonated, acquiring a positive charge that facilitates the electrostatic complexation with the negatively charged mRNA backbone.[1] Upon entering the neutral pH environment of the bloodstream, SM-102 becomes largely deprotonated, rendering the LNP surface relatively neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and enhancing circulation time. Once the LNP is taken up by cells via endocytosis, the acidic environment of the endosome again protonates SM-102.[3] This charge reversal is thought to promote the disruption of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.[3]

Structure-Activity Relationship Principles

While a comprehensive public dataset detailing the systematic modification of SM-102 and its direct impact on efficacy is not available, extensive research on various ionizable lipids has established key SAR principles. These principles, which are applicable to the rational design of novel and improved ionizable lipids, can be categorized by the main structural components of the lipid: the headgroup, the linker, and the lipid tails.

The Amine Headgroup: A Key Determinant of pKa

The primary role of the amine headgroup is to provide a pH-sensitive charge. The pKa of the ionizable lipid is a critical parameter that dictates its performance. An optimal pKa range allows the lipid to be charged in the acidic formulation buffer and endosomes, while remaining neutral at physiological pH. For SM-102, the reported pKa is approximately 6.68.[4]

The Linker: Impacting Biodegradability and Potency

The linker region connects the hydrophilic headgroup to the hydrophobic lipid tails. The chemical nature of the linker can significantly influence the lipid's biodegradability and, consequently, its safety profile. SM-102 incorporates ester bonds in its structure, which are susceptible to hydrolysis by endogenous esterases.[3] This leads to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for long-term toxicity.[3]

The Lipid Tails: Driving Self-Assembly and Fusogenicity

The hydrophobic lipid tails are crucial for the self-assembly of the LNP and for facilitating membrane fusion during endosomal escape. The length, degree of saturation, and branching of the lipid tails all contribute to the overall shape and packing of the lipid, which in turn affects the morphology and stability of the LNP. The branched lipid tails of SM-102 are thought to contribute to a cone-like molecular shape upon protonation in the endosome, which can induce the formation of non-bilayer lipid phases (such as the hexagonal HII phase) that promote membrane disruption and fusion.[3]

Quantitative Data and Comparative Analysis

While a dedicated SAR table for SM-102 analogs is not publicly available, comparative studies of SM-102 against other clinically relevant ionizable lipids provide valuable quantitative insights.

| Ionizable Lipid | LNP Size (nm) | Encapsulation Efficiency (%) | In Vivo Luciferase Expression (RLU/g tissue) | Reference |

| SM-102 | ~80-100 | >90 | High | [5] |

| DLin-MC3-DMA | ~80-100 | >90 | Moderate to High | [5] |

| ALC-0315 | ~80-100 | >90 | Moderate | [5] |

Note: The values presented are approximate and can vary depending on the specific formulation parameters, mRNA cargo, and experimental conditions.

Experimental Protocols

The following sections detail generalized protocols for the key experiments involved in the evaluation of SM-102 and other ionizable lipids for mRNA delivery.

Synthesis of SM-102

The synthesis of SM-102 has been described in the patent literature and involves a multi-step process.[1] A common final step is the alkylation of a secondary amine with a lipid bromo ester.[1]

General Reaction Scheme:

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. What is SM-102? | BroadPharm [broadpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ionizable Lipid SM-102: A Technical Guide to its Early Research and Discovery for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these novel modalities is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. Among the key components of these LNPs, ionizable lipids play a pivotal role in encapsulating and facilitating the intracellular delivery of mRNA. This technical guide provides an in-depth overview of the early research and discovery of SM-102, a prominent ionizable lipid utilized in the Moderna COVID-19 vaccine (mRNA-1273). We will delve into its chemical properties, synthesis, formulation into LNPs, and the fundamental mechanisms governing its function, supported by experimental protocols and quantitative data from early studies.

SM-102: Physicochemical Properties and Synthesis

SM-102 is a synthetic, ionizable amino lipid with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecoxyhexyl)amino))octanoate. Its structure features a tertiary amine head group, ester linkages, and branched lipid tails, which are crucial for its function.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C44H87NO5 | [3] |

| Molar Mass | 710.18 g/mol | [3] |

| Appearance | Colorless to yellowish oil | [4] |

| pKa | ~6.75 | [5] |

| CAS Number | 2089251-47-6 | [4] |

Table 1: Physicochemical Properties of SM-102. This table summarizes the key chemical and physical properties of the SM-102 lipid.

The synthesis of SM-102 was first detailed in a patent application by Moderna.[3] The process involves a multi-step chemical synthesis, with the final key step being an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[3]

Experimental Protocol: Synthesis of SM-102 (Conceptual Route)

While a detailed, step-by-step protocol is proprietary, the general synthetic route for SM-102 can be conceptually outlined as follows. This process requires expertise in organic chemistry and should be performed in a controlled laboratory setting.

Materials:

-

Starting materials for the lipid tails and the amine head group.

-

Various reagents and solvents for organic synthesis (e.g., reagents for esterification and alkylation).

-

Standard organic chemistry laboratory equipment (glassware, purification apparatus like chromatography columns).

Procedure:

-

Synthesis of Lipid Tails: The two distinct lipid tails of SM-102 are synthesized separately. This typically involves standard fatty acid chemistry.

-

Synthesis of the Amine Head Group: The core amine structure is synthesized with appropriate protecting groups to allow for selective reactions.

-

Coupling of Components: The synthesized lipid tails and the amine head group are coupled through a series of reactions, likely involving esterification and alkylation. The final step, as mentioned in the patent literature, is an alkylation reaction to form the tertiary amine.[3]

-

Purification: The final SM-102 product is purified using techniques such as column chromatography to achieve high purity.

References

- 1. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 3. SM-102 - Wikipedia [en.wikipedia.org]

- 4. What is SM-102? | BroadPharm [broadpharm.com]

- 5. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of SM-102

For Researchers, Scientists, and Drug Development Professionals

The ionizable lipid SM-102 has emerged as a critical component in the success of mRNA-based therapeutics, most notably as a key excipient in the Moderna COVID-19 vaccine.[1][2] Its unique pH-dependent charge characteristics are fundamental to the encapsulation and intracellular delivery of mRNA. This technical guide provides an in-depth analysis of the solubility and stability of SM-102 in various solvents, offering a comprehensive resource for formulation development and optimization.

Core Concepts: The Role of SM-102 in Lipid Nanoparticles

SM-102 is a synthetic amino lipid that remains relatively neutral at physiological pH, minimizing interactions with anionic cell membranes.[1][2] However, in the acidic environment of the endosome, its tertiary amine becomes protonated, acquiring a positive charge.[1] This charge reversal is crucial for the endosomal escape of the mRNA payload into the cytoplasm, a process often referred to as the "proton sponge effect".[3] Following mRNA release, SM-102 is metabolized through ester hydrolysis.[1]

Solubility Profile of SM-102

The solubility of SM-102 is a critical parameter for the preparation of lipid stock solutions and the subsequent formulation of lipid nanoparticles (LNPs). Generally, SM-102 is soluble in organic solvents and forms a membrane-like structure when suspended in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of SM-102 in various solvents. It is important to note that for some solvents, the saturation point has not been determined and is reported as "greater than or equal to" (≥).

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol (B145695) | ≥ 100 | 140.81 | - |

| DMSO | 100 | 140.81 | Ultrasonic treatment is needed for dissolution.[4][5] The use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[6] |

| Chloroform | 100 | - | - |

| DMF | - | - | Soluble, but quantitative data is not specified. |

Data compiled from multiple sources.[4][5][6][7][8]

In Vivo Formulation Solubility

For in vivo applications, SM-102 is often formulated in multi-component solvent systems. The table below outlines common solvent systems and the resulting solubility of SM-102.

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 3.52 | Requires ultrasonic treatment to achieve a clear solution.[4][9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 3.52 | Requires ultrasonic treatment to achieve a clear solution.[4][9] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | 3.52 | Results in a clear solution.[4][9] |

Data compiled from multiple sources.[4][5][9]

Stability of SM-102

The stability of SM-102, both in its pure form and within LNP formulations, is paramount for ensuring the shelf-life and efficacy of mRNA therapeutics.

Storage and Stability of Pure SM-102

The following table provides recommended storage conditions and stability data for SM-102 as a pure substance and in solvent.

| Form | Storage Temperature | Duration |

| Pure | -20°C | 3 years |

| Pure | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Data compiled from multiple sources.[4][5][9]

Stability within Lipid Nanoparticle Formulations

The stability of SM-102 within an LNP is a complex interplay of the entire formulation, storage conditions, and physical characteristics of the nanoparticles.

-

Temperature Dependence: Studies have shown that SM-102-containing LNPs exhibit good stability when stored at 2-8°C, retaining functionality for at least 11 weeks.[10] However, at room temperature, a gradual decline in in vitro activity was observed over the same period.[10] Long-term storage at 4°C for 6 months can lead to significant degradation of lipid components, including SM-102, particularly in larger LNP size fractions (120-150 nm).[11] Freezing at -20°C appears to be a more suitable condition for maintaining long-term stability compared to 4°C.[12]

-

Influence of Particle Size: The stability of mRNA-LNPs is affected by particle size. One study demonstrated that LNPs in the 80-100 nm range showed superior stability and less degradation of lipid components after 6 months of storage at 4°C compared to larger particles.[11]

-

Impact of Excipients: The presence of cryoprotectants such as sucrose (B13894) can be crucial for maintaining the integrity of LNPs during freeze-thaw cycles.[13] Combinations of excipients like sucrose-Poloxamer 188 and mannitol-Pluronic F127 have been shown to effectively preserve the physicochemical properties of mRNA-LNPs during storage.[14]

Experimental Protocols

Preparation of SM-102 Stock Solutions

A common protocol for preparing a 10 mg/mL stock solution of SM-102 involves dissolving the lipid in absolute ethanol.[4][9] Due to its viscosity, it is recommended to weigh the lipid rather than relying on volumetric measurements with a pipette.[4][9] If precipitation or crystallization is observed in stock solutions, gentle heating, vortexing, and/or sonication can be used to aid dissolution.[9][15]

Formulation of SM-102 Containing Lipid Nanoparticles

The formation of LNPs typically involves the rapid mixing of a lipid phase dissolved in ethanol with an aqueous phase containing the mRNA at a specific pH (e.g., pH 4.0-5.0). The molar ratio of the lipids is a critical parameter influencing the characteristics of the resulting LNPs. For the Moderna COVID-19 vaccine (mRNA-1273), the molar ratio of the lipid components is SM-102 : DSPC : Cholesterol : DMG-PEG 2000 = 50 : 10 : 38.5 : 1.5.[4][9][16]

Experimental Workflow for LNP Formulation

Caption: Workflow for the formulation of SM-102 containing lipid nanoparticles.

Analytical Methods for Stability and Solubility Assessment

A suite of analytical techniques is employed to characterize the stability and solubility of SM-102 and its LNP formulations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying individual lipid components and detecting degradation products.[17][18] Reverse-phase HPLC (RP-HPLC) is commonly used for lipid separation.[17] Due to the lack of a strong chromophore in many lipids, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often employed.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the structural identification and quantification of lipids and their potential metabolites or degradation products.[19][20]

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the LNPs, which are critical quality attributes that can change upon degradation.[10]

-

Zeta Potential Analysis: This technique measures the surface charge of the LNPs, which can be indicative of changes in the ionizable lipid or the overall nanoparticle structure.[10]

-

mRNA Encapsulation and Integrity: Assays such as the RiboGreen assay are used to determine the amount of encapsulated mRNA.[10] The integrity of the mRNA payload is often assessed using electrophoretic methods.[11]

Logical Flow for Stability Assessment of SM-102 LNPs

Caption: Logical workflow for assessing the stability of SM-102 LNP formulations.

This technical guide provides a foundational understanding of the solubility and stability of SM-102. For researchers and drug development professionals, a thorough characterization of these properties within their specific formulations is essential for the development of safe, stable, and effective mRNA-based medicines.

References

- 1. What is SM-102? | BroadPharm [broadpharm.com]

- 2. SM-102 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lifetechindia.com [lifetechindia.com]